

# HPLC method for quantification of Tris(dihydrocaffeoyl)spermidine.

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## Compound of Interest

Compound Name: *Tris(dihydrocaffeoyl)spermidine*

Cat. No.: *B13929433*

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An HPLC-UV method was developed for the quantification of **Tris(dihydrocaffeoyl)spermidine**, a naturally occurring polyamine derivative found in various plant species. This application note provides a comprehensive protocol for the analysis of this compound, intended for researchers, scientists, and professionals in drug development.

## Application Note

### Introduction

**Tris(dihydrocaffeoyl)spermidine** is a phenolic amide that has been identified in plants belonging to the Solanaceae family, such as potato and tomato.[1] Polyamines and their conjugates are of increasing interest due to their potential biological activities. Accurate quantification of these compounds is crucial for understanding their physiological roles and for potential applications in pharmaceuticals and nutraceuticals. This note describes a robust and sensitive HPLC-UV method for the determination of **Tris(dihydrocaffeoyl)spermidine**.

### Chromatographic Conditions

The separation and quantification were achieved using a reverse-phase HPLC system with UV detection. The dihydrocaffeoyl moieties of the molecule allow for direct UV detection, eliminating the need for derivatization that is often required for the analysis of underivatized polyamines.[2][3][4][5]

Table 1: HPLC Method Parameters

Parameter	Value
Column	C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	Acetonitrile
Gradient	10-50% B over 20 min, then to 90% B over 5 min, hold for 5 min, then return to 10% B and equilibrate for 5 min
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Detection Wavelength	280 nm and 320 nm
Column Temperature	30 °C

### Method Validation

The developed method should be validated for linearity, precision, accuracy, and sensitivity. A summary of typical quantitative data is presented in Table 2.

Table 2: Summary of Quantitative Data

Parameter	Result
Retention Time	Approximately 15-20 min (dependent on the specific C18 column)
**Linearity (R <sup>2</sup> ) **	> 0.999
Limit of Detection (LOD)	0.05 µg/mL
Limit of Quantification (LOQ)	0.15 µg/mL
Precision (%RSD)	< 2%
Accuracy (%Recovery)	95-105%

## Experimental Protocols

### 1. Standard Preparation

- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Tris(dihydrocaffeoyl)spermidine** standard and dissolve it in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

### 2. Sample Preparation (from plant material)

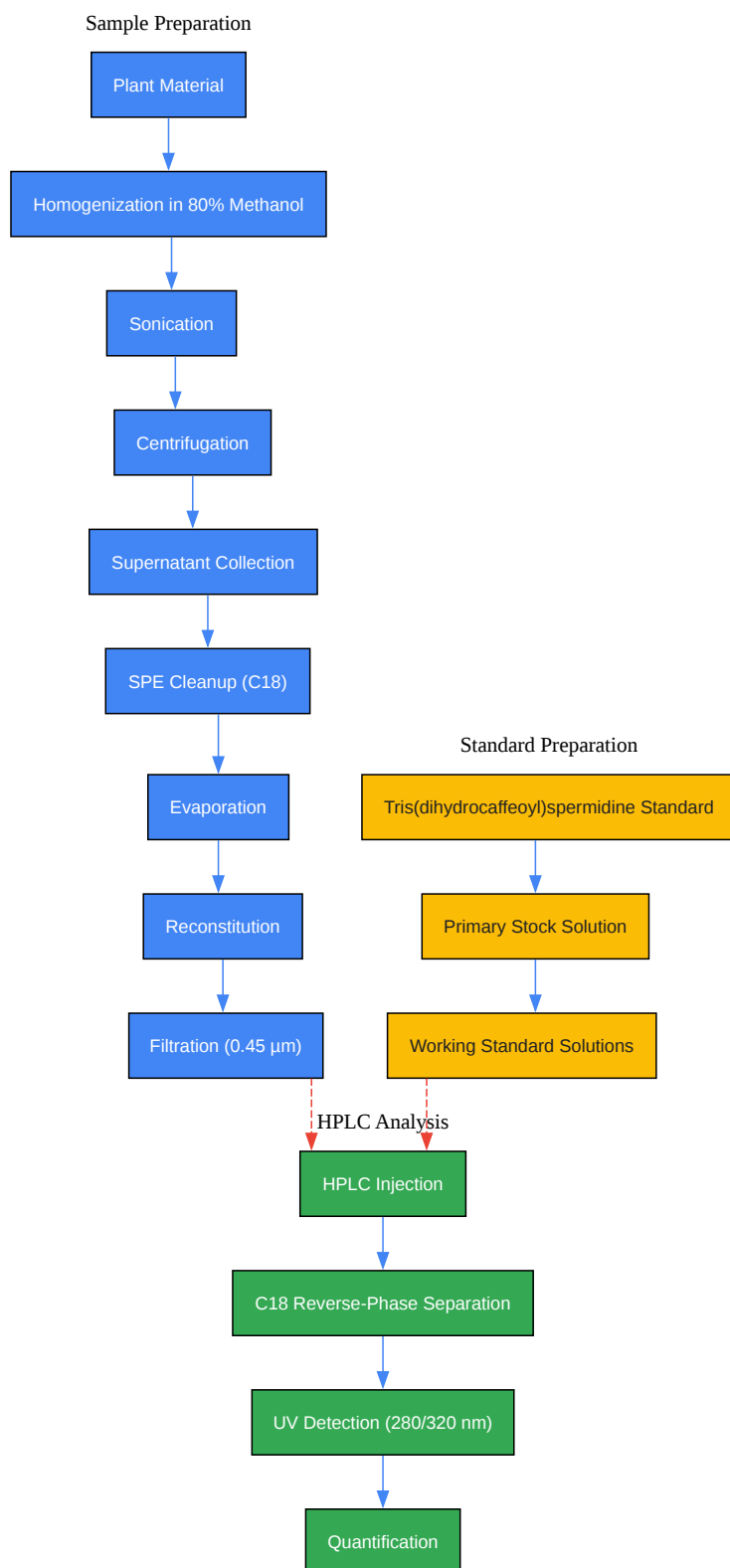
- Extraction:
  - Homogenize 1 g of lyophilized and powdered plant material with 10 mL of 80% methanol.
  - Sonicate the mixture for 30 minutes in an ultrasonic bath.
  - Centrifuge the extract at 4000 rpm for 15 minutes.
  - Collect the supernatant. Repeat the extraction process twice more with fresh solvent.
  - Pool the supernatants.
- Solid-Phase Extraction (SPE) Cleanup (if necessary):
  - Condition a C18 SPE cartridge with methanol followed by water.
  - Load the pooled supernatant onto the cartridge.
  - Wash the cartridge with water to remove polar impurities.
  - Elute the **Tris(dihydrocaffeoyl)spermidine** with methanol.
- Final Sample Preparation:
  - Evaporate the eluate to dryness under a stream of nitrogen.

- Reconstitute the residue in a known volume of the initial mobile phase.
- Filter the sample through a 0.45  $\mu\text{m}$  syringe filter before injection into the HPLC system.

### 3. HPLC Analysis

- Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
- Inject 20  $\mu\text{L}$  of the prepared standard solutions and samples.
- Run the gradient program as described in Table 1.
- Monitor the absorbance at 280 nm and 320 nm. The dihydrocaffeoyl groups have characteristic absorbance in this region.
- Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
- Quantify the amount of **Tris(dihydrocaffeoyl)spermidine** in the samples by interpolating their peak areas on the calibration curve.

## Visualizations



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Caption: Experimental workflow for the quantification of **Tris(dihydrocaffeoyl)spermidine**.

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